Dinonyl adipate

描述

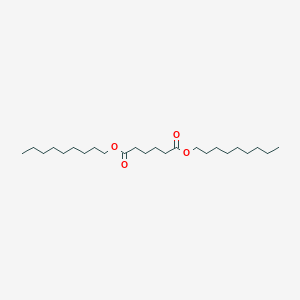

Dinonyl adipate (DNA, CAS No. 151-32-6) is a diester of adipic acid and nonanol, with the molecular formula C24H46O4 and a molecular weight of 398.63 g/mol . It is a colorless liquid with a boiling point of 188.6°C and a density of 0.923 g/cm³ . DNA is primarily used as a plasticizer in polyvinyl chloride (PVC) for food packaging, films, and industrial applications, offering flexibility and durability to polymers . It also serves as a lubricant in specialty formulations, such as boron cluster reactions in mass spectrometry .

Key suppliers include Dayang Chem (China) and BuGuCh & Partners (Germany), highlighting its global industrial relevance .

准备方法

Synthetic Routes and Reaction Conditions: Dinonyl adipate is synthesized through an esterification reaction between adipic acid and nonyl alcohol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Esterification: Adipic acid and nonyl alcohol are mixed in a reaction vessel along with a catalyst. The mixture is heated to a specific temperature to initiate the esterification reaction.

Distillation: The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the purification of this compound.

Cooling and Storage: The purified this compound is cooled and stored in appropriate containers for further use.

化学反应分析

Types of Reactions: Dinonyl adipate, being an ester, primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and nonyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of various oxidation products.

Reduction: Reducing agents can reduce this compound to form corresponding alcohols and other reduced products.

Major Products Formed:

Hydrolysis: Adipic acid and nonyl alcohol.

Transesterification: New esters formed with different alcohols.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: Corresponding alcohols and reduced products.

科学研究应用

Chemical Applications

Plasticizer in PVC Production

Dinonyl adipate is widely used as a plasticizer, which enhances the flexibility and durability of PVC materials. Its unique properties allow it to improve the processing characteristics of PVC, making it suitable for various applications such as films, cables, and flooring materials. The compound exhibits good compatibility with PVC and maintains performance under varying temperature conditions.

Synthesis of Other Compounds

In addition to its role as a plasticizer, this compound serves as a precursor in the synthesis of other chemical compounds. Its ability to undergo hydrolysis and transesterification reactions allows researchers to create new esters and polymers, which can be utilized in diverse chemical processes.

Biological Applications

Development of Ion-Selective Electrodes

this compound has been employed in the development of ion-selective electrodes for detecting specific ions in biological samples. This application is crucial for biochemical analyses where precise ion measurements are required, such as in metabolic studies or environmental monitoring.

Drug Delivery Systems

The compound's biocompatibility makes it a candidate for use in pharmaceutical formulations, particularly in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients enhances the efficacy of drug formulations, allowing for controlled release profiles.

Industrial Applications

Sustainable Polymer Composites

this compound contributes to the production of sustainable polymer composites and biocomposites. These materials are increasingly important in reducing environmental impact while maintaining performance standards in consumer goods.

Consumer Goods Manufacturing

The versatility of this compound extends to its use in consumer goods such as food packaging, toys, clothing, and flooring. Its properties allow for the creation of flexible and durable products that meet safety and performance standards.

Case Study 1: Plasticizer Performance

A comparative study on various plasticizers highlighted this compound's superior low-temperature performance and compatibility with PVC compared to traditional phthalates. This research emphasizes its potential as a safer alternative in consumer products while maintaining flexibility and durability .

Case Study 2: Biocompatibility Assessment

Research investigating the biocompatibility of this compound revealed its suitability for medical applications. The study demonstrated that formulations containing this compound exhibited minimal cytotoxicity while effectively delivering therapeutic agents in vitro .

作用机制

The mechanism of action of dinonyl adipate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it imparts flexibility and workability to the material. The molecular targets and pathways involved include the interaction with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains .

相似化合物的比较

Comparison with Similar Compounds

Di(2-ethylhexyl) Adipate (DEHA)

- Structure : Branched alkyl chains (2-ethylhexyl groups).

- Molecular Weight : 370.57 g/mol (smaller than DNA due to shorter chains).

- Applications : Common in cling films, flexible PVC, and medical tubing.

- Migration Potential: Higher migration rates compared to DNA, raising concerns in food-contact materials .

- Reactivity : Detected as a background organic in mass spectrometry, similar to DNA .

Diisononyl Adipate (DINA)

- Structure: Branched isononyl chains (vs. linear nonyl in DNA).

- Molecular Weight : Matches DNA (398.63 g/mol) but with isomer differences.

- Applications : Preferred in PVC for automotive interiors and wire coatings due to better compatibility with branched polymers.

- Toxicity: Acute oral LD50 in rats is >5,000 mg/kg, indicating low acute toxicity.

Diisononyl Cyclohexane Dicarboxylate (DINCH)

- Structure : Cyclohexane ring instead of linear adipate backbone.

- Regulatory Status : Approved under EU REACH for sensitive applications.

Dioctyl Adipate (DOA)

- Structure : Shorter 2-ethylhexyl chains.

- Molecular Weight : 370.57 g/mol.

- Applications : Low-temperature plasticizer for PVC and synthetic rubbers.

- Physical Properties : Lower viscosity than DNA, making it suitable for cold-resistant products .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Alkyl Chain Type |

|---|---|---|---|---|

| Dinonyl Adipate | 398.63 | 188.6 | 0.923 | Linear nonyl |

| Diisononyl Adipate | 398.63 | ~190* | ~0.92* | Branched isononyl |

| DEHA | 370.57 | 214 | 0.927 | Branched 2-ethylhexyl |

| DINCH | 424.68 | 245 | 0.944 | Cyclohexane backbone |

*Estimated based on structural similarity .

Research Findings and Toxicology

- DNA vs. DEHA : DNA’s linear chains reduce migration compared to DEHA’s branched structure, but both show moderate leaching in flexible PVC .

- Thermal Stability : DNA’s higher molecular weight improves thermal stability over DOA, making it suitable for high-temperature processing .

- Toxicology: DNA exhibits low acute toxicity (LD50 >2,000 mg/kg) but lacks long-term carcinogenicity data, unlike DINCH, which is extensively studied for safety .

生物活性

Dinonyl adipate (DNA) is an ester derived from adipic acid and 2-ethylhexanol, commonly used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Structure : this compound is characterized by its long hydrocarbon chains, which contribute to its plasticizing properties.

- Applications : It is primarily used in the production of flexible PVC, coatings, and sealants due to its ability to enhance flexibility and durability.

1. Acute Toxicity Studies

Acute toxicity studies have been conducted to evaluate the effects of this compound on various biological systems. In rodent models, high doses have shown adverse effects such as reduced weight gain and food consumption:

| Study Type | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| 14-Day Oral Feeding | Fischer 344 Rats | 3100 - 50,000 | Decreased weight gain at high doses |

| B6C3F1 Mice | 12,500 - 100,000 | Mortality at highest dose |

In these studies, significant weight loss was observed in both rats and mice at higher concentrations, indicating a dose-dependent response to exposure .

2. Chronic Toxicity Studies

Long-term studies have assessed the chronic effects of this compound. A notable study conducted by the National Toxicology Program evaluated its impact over a two-year period:

| Study Type | Species | Duration | Key Findings |

|---|---|---|---|

| Two-Year Bioassay | Fischer 344 Rats | 24 Months | Incidence of liver tumors in mice; no significant findings in rats |

The study indicated that while there were some tumor incidences in mice, the relevance of these findings to human health remains uncertain .

Metabolism and Biochemical Pathways

This compound undergoes metabolic conversion in the body. Research suggests that it is hydrolyzed into various metabolites, including mono-2-ethylhexyl adipate (MEHA) and adipic acid (AA). The metabolic pathways are significant for understanding its biological activity:

- Hydrolysis : The hydrolysis of this compound occurs rapidly in gastrointestinal tissues, leading to the formation of MEHA and AA.

- Metabolite Identification : Studies using human liver microsomes identified AA as a major metabolite, along with other minor metabolites formed at lower concentrations .

Case Study: Phthalates and Children's Environment

A case study examined the presence of phthalates, including this compound, in children's environments. The findings highlighted potential exposure risks associated with plasticizers used in toys and household items:

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying dinonyl adipate in experimental samples?

Methodological Answer: this compound (CAS 151-32-6; C24H46O4) can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For GC-MS, a nonpolar capillary column (e.g., DB-5MS) and electron ionization (EI) mode are effective, with characteristic fragmentation patterns at m/z 129 (adipate backbone) and 183 (nonyl chain fragments). HPLC with a C18 column and UV detection at 210–220 nm is suitable for quantification in polymer matrices . Calibration curves should be validated using certified reference standards (e.g., NIST Standard Reference Materials).

Q. How can researchers synthesize this compound with high purity for laboratory use?

Methodological Answer: Synthesis involves esterification of adipic acid with nonanol (1:2 molar ratio) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A Dean-Stark apparatus is recommended to remove water and drive the reaction to completion. Post-synthesis purification includes washing with sodium bicarbonate to neutralize residual acid, followed by vacuum distillation (boiling point ~205–210°C at 1 mmHg). Purity can be confirmed via Fourier-transform infrared spectroscopy (FTIR; ester carbonyl peak at 1730–1740 cm⁻¹) and nuclear magnetic resonance (NMR; δ 4.05 ppm for –CH2O– groups) .

Q. What are the standard protocols for handling this compound in laboratory settings?

Methodological Answer: Use impervious nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in amber glass containers at 15–25°C, away from strong oxidizers (e.g., nitric acid) to prevent decomposition. Waste disposal must comply with local regulations for ester compounds. Note: Occupational exposure limits (OELs) are not established, but workplace air monitoring via GC is advised .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound given limited toxicological data?

Methodological Answer: Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells) to screen for acute effects. For in vivo studies, follow OECD Guidelines 407 (28-day repeated dose toxicity) using rodent models, focusing on hepatic and renal endpoints. Dose selection should account for bioaccumulation potential (log P ~9.5). Pair with metabolomics (LC-MS) to identify degradation metabolites .

Q. What experimental strategies resolve contradictions in decomposition data for this compound under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with GC-MS can characterize decomposition products. For example, heating at 10°C/min under nitrogen/air atmospheres identifies volatile byproducts (e.g., carbon oxides, nonanal). Conflicting reports (e.g., absence of harmful byproducts vs. potential oxidizer reactions) require replication under controlled conditions (e.g., ISO 11358-1) and meta-analysis of existing datasets .

Q. How can this compound’s environmental persistence and bioaccumulation be assessed in field studies?

Methodological Answer: Deploy passive samplers (e.g., polyethylene devices) in aquatic systems to measure partition coefficients (Kow). Use LC-MS/MS to quantify this compound in sediment/water matrices. For bioaccumulation, conduct trophic magnification studies in model ecosystems (e.g., algae → Daphnia magna → zebrafish), measuring bioconcentration factors (BCFs) and half-lives .

Q. What comparative methodologies evaluate this compound’s plasticizer efficiency vs. alternatives like DEHP or DINP?

Methodological Answer: Conduct dynamic mechanical analysis (DMA) on PVC blends to compare glass transition temperatures (Tg), tensile strength, and migration rates (ISO 177:2016). Accelerated aging tests (e.g., 70°C/50% RH for 30 days) assess durability. Pair with leaching studies in simulated biological fluids (e.g., saliva, sweat) to model human exposure .

Q. How can the PICOT framework structure a study on this compound’s endocrine disruption potential?

Methodological Answer: P: Zebrafish (Danio rerio) embryos; I: Exposure to 0.1–10 mg/L this compound; C: Control group (solvent-only); O: Measure vitellogenin levels (ELISA) and gonadal histopathology; T: 21-day exposure. Hypothesis: Dose-dependent estrogenic effects via receptor binding assays (e.g., ERα luciferase reporter) .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 398.62 g/mol | |

| Boiling Point | 205–210°C (1 mmHg) | |

| Log P (Octanol-Water) | ~9.5 | |

| CAS Registry Number | 151-32-6 |

属性

IUPAC Name |

dinonyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYAGHSNPUBKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059743 | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Solid; [MSDSonline] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201-210 °C @ 1 mm Hg, BP: 230 °C @ 5 mm Hg | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.926 @ 25 °C | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

151-32-6, 72379-06-7 | |

| Record name | 1,6-Dinonyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-nonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072379067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759V5UGS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。